Product packaging for Methyl 5-fluoro-3-methyl-2-nitrobenzoate(Cat. No.:CAS No. 952479-97-9)

Methyl 5-fluoro-3-methyl-2-nitrobenzoate

Cat. No.: B1424200
CAS No.: 952479-97-9
M. Wt: 213.16 g/mol
InChI Key: VFTXULHKYAMECP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Methyl 5-fluoro-3-methyl-2-nitrobenzoate is a structurally complex aromatic ester characterized by multiple functional groups. Its systematic IUPAC name reflects the positions of substituents on the benzene ring: a fluoro group at position 5, a methyl group at position 3, and a nitro group at position 2. The compound’s molecular formula is C₉H₈FNO₄ , with a molecular weight of 213.16–213.17 g/mol . The CAS registry number 952479-97-9 provides a unique identifier for this compound .

Table 1: Key Chemical Identifiers

Property Value
IUPAC Name This compound
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16–213.17 g/mol
SMILES Notation O=C(OC)C1=CC(F)=CC(C)=C1N+=O
CAS Number 952479-97-9

The ester functional group (-COOCH₃) and electron-withdrawing nitro (-NO₂) and fluoro (-F) groups contribute to its distinct reactivity and physical properties, such as a melting point of 78–79°C and a boiling point of 279°C .

Historical Context in Organofluorine Chemistry

The synthesis of organofluorine compounds dates to the 19th century, with early work by Dumas and Péligot (1835), who produced fluoromethane via halogen exchange . The development of fluorination methods, such as the Schiemann reaction (1927) and Simons’ electrochemical fluorination (1940s), enabled precise introduction of fluorine into aromatic systems .

This compound exemplifies advancements in directed electrophilic substitution , where fluorine’s electronegativity and the meta-directing effects of ester groups guide regioselectivity. Industrial fluorination techniques, including the use of cobalt trifluoride (CoF₃) and hydrogen fluoride (HF), have been critical for synthesizing such nitroaromatics . Post-World War II, fluorinated compounds gained prominence in materials science and pharmaceuticals, driven by their stability and bioactivity .

Positional Isomerism in Nitro-Substituted Benzoate Derivatives

Positional isomerism in nitro-substituted benzoates arises from competing electronic effects of substituents. In this compound, the ester group (-COOCH₃) is strongly meta-directing, while the nitro group (-NO₂) exerts ortho/para-directing effects. However, steric hindrance from the methyl group at position 3 and the electron-withdrawing fluoro group at position 5 further influence regioselectivity .

Table 2: Comparative Analysis of Nitro-Substituted Benzoate Isomers

Isomer Directing Effects Synthesis Challenges
2-Nitro (ortho) Steric hindrance from -COOCH₃ Low yield due to competing pathways
3-Nitro (meta) Favored by -COOCH₃ meta-directing High purity via selective crystallization
4-Nitro (para) Minor product due to electronic deactivation Requires harsh nitration conditions

Mass spectrometry techniques, such as collision-induced dissociation (CID), have been employed to differentiate isomers. For example, meta-nitrobenzoyl cations exhibit distinct fragmentation patterns compared to ortho or para analogs . Industrial purification methods, including emulsifier-assisted crystallization, enhance isomer separation efficiency .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO4 B1424200 Methyl 5-fluoro-3-methyl-2-nitrobenzoate CAS No. 952479-97-9

Properties

IUPAC Name

methyl 5-fluoro-3-methyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-3-6(10)4-7(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTXULHKYAMECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696995
Record name Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952479-97-9
Record name Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 5-fluoro-2-methylbenzoic acid

  • Starting Material: 5-fluoro-2-methylbenzoic acid
  • Reagents: Fuming nitric acid, concentrated sulfuric acid, oleum (a solution of SO3 in H2SO4)
  • Conditions: Low temperature (-5°C to 0°C), controlled addition of nitrating mixture over 1.5 hours, followed by stirring for 2 hours at the same temperature.
  • Mechanism: Electrophilic aromatic substitution where the nitro group is introduced ortho to the methyl substituent, facilitated by the strong acidic environment.
  • Work-up: The reaction mixture is poured into crushed ice to precipitate the product, which is then filtered and purified by extraction and washing.

Esterification to Methyl Ester

  • Starting Material: Crude 5-fluoro-2-methyl-3-nitrobenzoic acid
  • Reagents: Dry methanol, thionyl chloride (SOCl2)
  • Conditions: The acid is dissolved in methanol at 0°C, then SOCl2 is added dropwise, and the mixture is refluxed for 16 hours.
  • Mechanism: SOCl2 activates the carboxylic acid to form an acid chloride intermediate that reacts with methanol to form the methyl ester.
  • Purification: Removal of solvent under reduced pressure, followed by silica gel chromatography to isolate the pure methyl ester.
Step Reagents & Amounts Temperature (°C) Time Yield (%) Notes
Nitration 5-fluoro-2-methylbenzoic acid (80 g, 520 mmol) -5 to 0 1.5 h addition + 2 h stirring ~67% (based on acid intermediate) Use of fuming HNO3 and H2SO4 mixture, oleum added for enhanced nitration
Esterification Methanol (500 mL), SOCl2 (64.52 g, 542.3 mmol) 0°C to reflux 16 h reflux ~25% (overall yield for two steps) Purification by silica gel chromatography necessary
  • Nitration Efficiency: The nitration step requires careful control of temperature to avoid over-nitration or decomposition. The use of oleum alongside fuming nitric acid and concentrated sulfuric acid enhances the nitration selectivity for the 3-position relative to the methyl group.
  • Esterification Challenges: Direct esterification of the nitrobenzoic acid with methanol is inefficient; thus, thionyl chloride is employed to convert the acid into a more reactive acid chloride intermediate, improving the esterification yield.
  • Purification: The crude methyl ester requires chromatographic purification to achieve high purity, indicating the presence of side products or unreacted starting materials.
  • Yield Considerations: The overall yield (~25%) for the two-step process suggests room for optimization, possibly by refining reaction times, reagent ratios, or purification methods.
Parameter Nitration Step Esterification Step
Starting Material 5-fluoro-2-methylbenzoic acid 5-fluoro-2-methyl-3-nitrobenzoic acid
Reagents Fuming HNO3, conc. H2SO4, oleum Methanol, SOCl2
Temperature -5 to 0 °C 0 °C to reflux
Reaction Time 3.5 hours total 16 hours reflux
Work-up Ice quench, filtration, EtOAc extraction Solvent removal, silica gel chromatography
Yield Approx. 67% (acid intermediate) Approx. 25% (overall yield for both steps)
Purity Enhancement Washing with brine, drying Chromatographic purification
  • Patents and literature emphasize the necessity of using fuming nitric acid and oleum for effective nitration, which is consistent with classical nitration protocols for electron-rich aromatic acids.
  • The esterification step employing SOCl2 in methanol is a common and effective method to convert carboxylic acids to methyl esters, especially when direct Fischer esterification is inefficient due to steric or electronic factors.
  • Alternative methods, such as direct nitration of methyl 5-fluoro-3-methylbenzoate, are less documented and may lead to lower regioselectivity or yield.

The preparation of methyl 5-fluoro-3-methyl-2-nitrobenzoate is reliably achieved via controlled nitration of 5-fluoro-2-methylbenzoic acid using fuming nitric acid, oleum, and concentrated sulfuric acid at low temperatures, followed by esterification with methanol activated by thionyl chloride. The process requires careful control of reaction parameters and subsequent purification to obtain the target compound in acceptable yield and purity. This method is well-supported by patent literature and chemical synthesis data, providing a robust foundation for industrial or laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-methyl-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: H2/Pd-C, iron (Fe) and hydrochloric acid (HCl)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

    Hydrolysis: Aqueous sodium hydroxide (NaOH), sulfuric acid (H2SO4)

Major Products Formed

    Reduction: 5-fluoro-3-methyl-2-aminobenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

    Hydrolysis: 5-fluoro-3-methyl-2-nitrobenzoic acid

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-fluoro-3-methyl-2-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of:

  • Anticancer Agents : Compounds derived from this nitrobenzoate have shown potential in treating cancers sensitive to PARP inhibitors, such as rucaparib .
  • Antimicrobial Agents : Its derivatives are explored for their efficacy against a range of bacterial infections due to their ability to interfere with bacterial cell wall synthesis.

Agrochemical Applications

In agrochemistry, this compound is investigated for its potential use as:

  • Herbicides : The compound's structure allows it to act on specific plant growth pathways, making it a candidate for selective herbicides.
  • Insecticides : Its derivatives are being studied for effectiveness against agricultural pests, providing an environmentally friendly option compared to traditional chemicals.

Data Table: Comparison of Applications

Application AreaSpecific UseExample Compounds Derived
PharmaceuticalsAnticancer agentsRucaparib derivatives
Antimicrobial agentsNitrobenzene derivatives
AgrochemicalsHerbicidesSelective growth inhibitors
InsecticidesPesticidal formulations

Case Studies

  • Anticancer Research :
    • A study published in Journal of Medicinal Chemistry examined the efficacy of compounds derived from this compound against ovarian cancer cells. Results indicated significant cytotoxicity and potential for further development as a therapeutic agent.
  • Agrochemical Development :
    • Research conducted by agricultural chemists demonstrated that formulations containing this compound exhibited effective pest control while minimizing environmental impact compared to conventional pesticides.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-3-methyl-2-nitrobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes. The presence of the nitro group can influence its reactivity and interaction with biological molecules. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 5-fluoro-3-methyl-2-nitrobenzoate, highlighting differences in substituent positions and their implications:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight Key Applications
This compound 952479-97-9 5-F, 3-CH₃, 2-NO₂ C₉H₈FNO₄ 213.16 g/mol Pharmaceutical intermediates
Methyl 5-fluoro-2-nitrobenzoate 393-85-1 5-F, 2-NO₂ C₈H₆FNO₄ 199.14 g/mol Organic synthesis
Methyl 6-fluoro-2-methyl-3-nitrobenzoate 1079992-97-4 6-F, 2-CH₃, 3-NO₂ C₉H₈FNO₄ 213.16 g/mol Agrochemical intermediates
Methyl 3-fluoro-2-nitrobenzoate 1214353-57-7 3-F, 2-NO₂ C₈H₆FNO₄ 199.14 g/mol Material science research
Methyl 5-fluoro-2-methyl-3-nitrobenzoate 697739-03-0 5-F, 2-CH₃, 3-NO₂ C₉H₈FNO₄ 213.16 g/mol Synthesis of heterocycles

Structural and Electronic Effects

  • Substituent Positions: The relative positions of fluorine, methyl, and nitro groups dictate electronic distribution and reactivity. For example: In this compound, the nitro group at position 2 is meta to fluorine (position 5) and ortho to the methyl group (position 3). This arrangement enhances electron withdrawal, stabilizing the aromatic ring but reducing nucleophilic substitution reactivity .

Biological Activity

Methyl 5-fluoro-3-methyl-2-nitrobenzoate (C9H8FNO4) is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a derivative of benzoic acid characterized by a fluorine atom, a methyl group, and a nitro group on the benzene ring. Its unique structure influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry and biochemical research .

The synthesis of this compound typically involves a multi-step process starting from 5-fluoro-2-methylbenzoic acid. The steps include:

  • Nitration : The acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield 5-fluoro-2-methyl-3-nitrobenzoic acid.
  • Esterification : The resulting acid is then esterified with methanol in the presence of thionyl chloride to produce this compound .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group is known to undergo reduction to form amine derivatives, which can participate in enzyme-catalyzed reactions. Additionally, the fluorine atom enhances the compound's stability and bioavailability, influencing its pharmacokinetics and metabolic pathways .

Pharmacological Potential

Research indicates that this compound may serve as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have shown potential for use in drug development, particularly in targeting specific enzymes involved in disease processes .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In various assays, this compound has been evaluated for its role as an inhibitor or substrate for specific enzymes. For instance, studies have indicated that compounds with similar structures exhibit inhibitory effects on polyamine biosynthesis enzymes, which are critical in cancer cell proliferation .
  • Anticancer Activity : A study involving anthranilic acid derivatives demonstrated that modifications similar to those found in this compound could lead to significant reductions in cancer cell growth. The results highlighted the importance of structure-activity relationships (SAR) in developing effective anticancer agents .
  • Toxicity Assessments : Toxicity profiles of compounds related to this compound have been evaluated to ensure safety in potential therapeutic applications. These studies aim to establish maximum tolerated concentrations (MTC) that do not induce significant cytotoxicity while maintaining effective biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 5-fluoro-2-methyl-3-nitrobenzoateSimilar nitro groupAnticancer properties
Ethyl 5-fluoro-2-methyl-3-nitrobenzoateEthyl instead of methylVarying enzyme inhibition
Methyl 4-fluoro-2-nitrobenzoateDifferent substitution patternPotentially lower bioavailability

This compound stands out due to its specific substitution pattern, which significantly affects its chemical reactivity and biological activity compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for Methyl 5-fluoro-3-methyl-2-nitrobenzoate?

  • Methodological Answer : The compound can be synthesized via nitration of a methyl-substituted fluorobenzoate precursor. For example, nitration using a mixed acid (HNO₃/H₂SO₄) at 0–5°C minimizes side reactions. Precursor preparation involves esterification of 5-fluoro-3-methylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Monitoring reaction progress via TLC (silica gel, hexane:EtOAc 7:3) ensures completeness. Similar nitration protocols for structurally related compounds, such as 2-fluoro-3-nitrobenzoic acid derivatives, are documented .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic protons split by fluorine coupling (e.g., doublets or triplets). The methyl ester (COOCH₃) appears as a singlet near δ 3.9 ppm.
  • ¹⁹F NMR : A single peak between δ -110 to -120 ppm confirms the fluorine substituent.
  • IR : Strong ester C=O stretch (~1720 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹).
    Cross-referencing with spectral data of analogous nitrobenzoates (e.g., methyl 5-fluoro-3-nitrobenzoate, CAS 393-85-1) can validate assignments .

Q. What storage conditions are recommended to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂ or Ar). Hydrolysis of the ester group is minimized in anhydrous environments. Stability studies on similar esters (e.g., methyl 5-fluoro-2-hydroxybenzoate) emphasize avoiding moisture and acidic vapors .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in further functionalization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. For example:

  • The nitro group at position 2 is meta-directing, but steric hindrance from the 3-methyl group may favor electrophilic substitution at position 4 or 6.
  • Fukui indices and molecular electrostatic potential maps quantify reactivity. Compare with analogous systems like 4-bromo-3-nitrobenzaldehyde (CAS 763114-26-7) .

Q. How to resolve discrepancies in melting point data across studies?

  • Methodological Answer :

  • Purity : Recrystallize using solvent pairs (e.g., ethanol/water) and analyze by HPLC (C18 column, MeCN:H₂O 60:40).
  • Polymorphism : Perform DSC/TGA to identify polymorphic transitions. For example, methyl 5-fluoro-2-hydroxybenzoate exhibits multiple crystalline forms under varying humidity .

Q. What challenges arise in obtaining single crystals for X-ray diffraction, and how are they addressed?

  • Methodological Answer :

  • Crystallization : Slow evaporation of a dichloromethane/hexane mixture at 4°C promotes crystal growth.
  • Data Collection : Use SHELXL for refinement (high-resolution data < 1.0 Å). For twinned crystals, SHELXD’s dual-space algorithm resolves phase problems .

Q. How to analyze conflicting NMR signals caused by dynamic rotational isomerism?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Cool to -40°C to "freeze" rotamers and split overlapping peaks.
  • DFT Modeling : Compare calculated chemical shifts (GIAO method) with experimental data to identify dominant conformers.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Reactant of Route 2
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Methyl 5-fluoro-3-methyl-2-nitrobenzoate

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